molecular formula C61H81N15O22S6 B1574730 Acylated Linaclotide

Acylated Linaclotide

货号 B1574730
分子量: 1568.76
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Linaclotide is a 14-amino acid peptide indicated for the treatment of adults with CC and IBS-C;  agonist of guanylate cyclase C

科学研究应用

Molecular Structure and Stability

Linaclotide, a first-in-class, orally administered 14-amino acid peptide, has a molecular structure stabilized by three intramolecular disulfide bridges. It exhibits high affinity and pH-independent binding to guanylate cyclase C receptors. Linaclotide is stable after exposure to simulated gastric fluid and is resistant to hydrolysis by pepsin, ensuring its integrity in the gastric environment. Its very low oral bioavailability (0.1%) suggests localized action in the gastrointestinal tract, with minimal systemic exposure (Busby et al., 2010).

Mechanism of Action and Pharmacological Effects

Linaclotide is a potent and selective guanylate cyclase C agonist. Its pharmacological effects, evidenced by increased fluid secretion and accelerated gastrointestinal transit, are confined to the gastrointestinal tract. The pharmacodynamic effects of linaclotide in rodent models of gastrointestinal function are mechanistically linked to the activation of intestinal guanylate cyclase C (GC-C). This activation leads to a significant increase in intracellular cyclic guanosine-3',5'-monophosphate (cGMP), which plays a crucial role in mediating the therapeutic effects of linaclotide. However, linaclotide is completely degraded after 30 minutes of incubation in jejunal fluid, highlighting its rapid metabolism in the intestinal environment (Bryant et al., 2010).

Gastrointestinal Stability and Activity Enhancement

Attempts to improve the gastrointestinal stability of linaclotide have led to the design and synthesis of linaclotide analogues. These analogues exhibit substantial improvements in gastrointestinal half-lives (over 8 hours compared to linaclotide's 48 minutes) while retaining low nanomolar concentration activity at the guanylate cyclase-C receptor. This advancement highlights the potential of developing gut-stable peptides for enhancing the therapeutic application of linaclotide in gastrointestinal disorders (Emidio et al., 2021).

Metabolism, Disposition, and Active Metabolite Contribution

In-depth analysis of linaclotide's metabolism, degradation, and disposition has revealed its stability in the stomach and conversion to an active metabolite, MM-419447, in the small intestine. Both linaclotide and MM-419447 are minimally absorbed after oral administration, with low systemic and portal vein concentrations observed in rats and humans. MM-419447, the predominant active peptide recovered in feces, exhibits high-affinity binding to T84 cells and induces significant accumulation of intracellular cGMP. Additionally, MM-419447 has shown to significantly increase fluid secretion in small intestinal loops and accelerate gastrointestinal transit in rat models, underlining its importance in contributing to linaclotide’s pharmacology (Busby et al., 2013).

属性

产品名称

Acylated Linaclotide

分子式

C61H81N15O22S6

分子量

1568.76

序列

Ac–Cys1–Cys–Glu–Tyr–Cys–Cys–Asn–Pro–Ala–Cys–Thr–Gly–Cys–Tyr–OH

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。